Cas no 159877-49-3 ((R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide)

(R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide structure
159877-49-3 structure
Product Name:(R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide
CAS No:159877-49-3
MF:C9H18N2O2S
MW:218.316421031952
CID:109366
Update Time:2023-08-02

(R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,(3-amino-1-methyl-3-thioxopropyl)-, 1,1-dimethylethyl ester, (R)- (9CI)
    • (R)-3-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]BUTANETHIOAMIDE
    • FQLWLAQLAPCVFC-ZCFIWIBFSA-N
    • VT1013
    • tert-Butyl (R)-(4-amino-4-thioxobutan-2-yl)carbamate
    • (R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide
    • Inchi: 1S/C9H18N2O2S/c1-6(5-7(10)14)11-8(12)13-9(2,3)4/h6H,5H2,1-4H3,(H2,10,14)(H,11,12)/t6-/m1/s1
    • InChI Key: FQLWLAQLAPCVFC-ZCFIWIBFSA-N
    • SMILES: S=C(C[C@@H](C)NC(=O)OC(C)(C)C)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 223
  • Topological Polar Surface Area: 96.4
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